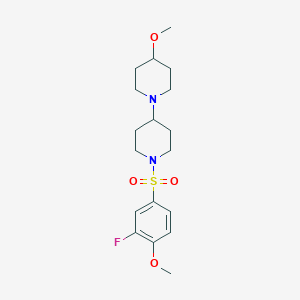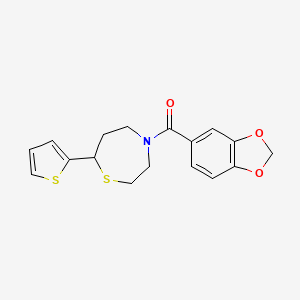![molecular formula C21H23NO3S B6429282 methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1705932-35-9](/img/structure/B6429282.png)
methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate, also known as 2-methyl-7-phenyl-1,4-thiazepane-4-carbonylbenzoic acid methyl ester, is an organic compound with the molecular formula C17H16O3S. It is a colorless solid that is soluble in organic solvents. This compound has been studied for its potential applications in the fields of medicine, pharmacology, and chemistry.
Applications De Recherche Scientifique
Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate has been studied for its potential applications in medicine, pharmacology, and chemistry. In medicine, this compound has been studied as a potential anti-inflammatory agent. In pharmacology, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase. In chemistry, it has been studied as a potential building block for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is not yet fully understood. However, studies have shown that this compound is able to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This interaction results in the inhibition of acetylcholinesterase activity, which leads to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate have not been extensively studied. However, studies have shown that this compound is able to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This interaction results in the inhibition of acetylcholinesterase activity, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to a variety of physiological effects, including increased alertness, improved memory and learning, and increased muscle strength.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate has several advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is that it is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. One of the major limitations of this compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for the research and development of methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to develop more effective and efficient synthesis methods. Finally, further research could be conducted to explore the potential applications of this compound in medicine, pharmacology, and chemistry.
Méthodes De Synthèse
Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate can be synthesized using a three-step reaction. The first step involves the reaction of 4-methylbenzoic acid and 2-methylthiophene to form methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate. This reaction is carried out in the presence of an alkali catalyst. The second step involves the reaction of the resulting product with a strong acid to form the methyl ester. The third step involves the reaction of the methyl ester with a strong base to form the desired compound.
Propriétés
IUPAC Name |
methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-15-7-3-4-8-16(15)19-11-12-22(13-14-26-19)20(23)17-9-5-6-10-18(17)21(24)25-2/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSKWACKYHQPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429208.png)
![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429210.png)
![2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide](/img/structure/B6429216.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429222.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B6429230.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B6429236.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6429239.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6429241.png)
![11-(4-methoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429253.png)
![11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429255.png)
![methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate](/img/structure/B6429272.png)

![methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429296.png)